Cas no 1246298-42-9 (N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide)
![N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide structure](https://ja.kuujia.com/scimg/cas/1246298-42-9x500.png)
N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide 化学的及び物理的性質
名前と識別子
-
- Hexadecanamide, N-[(2R)-2-hydroxyheptadecyl]-
- N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide
- N-C16-desoxymethylsphinganine, N-palmitoyl-1-desoxymethylsphinganine (m17:0/16:0), powder
- 1246298-42-9
- Hexadecanamide,N-[(2R)-2-hydroxyheptadecyl]-
-
- MDL: MFCD22416667
- インチ: 1S/C33H67NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,35H,3-31H2,1-2H3,(H,34,36)/t32-/m1/s1
- InChIKey: SCCABQBVDWFVHP-JGCGQSQUSA-N
- ほほえんだ: O[C@@H](CNC(CCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 509.51718038g/mol
- どういたいしつりょう: 509.51718038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 36
- 回転可能化学結合数: 30
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): 14
N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:−20°C
N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860463P-1MG |
N-C16-desoxymethylsphinganine |
1246298-42-9 | 1mg |
¥3574.44 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860463P-5MG |
N-C16-desoxymethylsphinganine |
1246298-42-9 | N-palmitoyl-1-desoxymethylsphinganine (m17:0/16:0), powder | 5MG |
8050.31 | 2021-05-14 |
N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
N-[(2R)-2-Hydroxyheptadecyl]hexadecanamideに関する追加情報
N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide: A Comprehensive Overview
N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide, identified by the CAS number 1246298-42-9, is a specialized organic compound with significant potential in various scientific and industrial applications. This compound is a member of the broader class of amides, specifically designed with a hydroxyl group at the second position of a heptadecyl chain, which imparts unique chemical and physical properties. Recent advancements in lipid chemistry and material science have highlighted its role in drug delivery systems, surfactants, and biocompatible materials.
The molecular structure of N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide consists of a hexadecanoyl group attached to an (R)-configured hydroxyl-substituted heptadecyl amine. This configuration not only enhances its solubility properties but also influences its interaction with biological membranes. Studies have shown that this compound exhibits excellent biocompatibility, making it a promising candidate for use in pharmaceutical formulations and cosmetic products.
Recent research has focused on the synthesis and characterization of this compound, particularly its stereochemistry and its impact on functional properties. For instance, the (R)-configuration at the hydroxyl group has been shown to significantly affect the compound's ability to form stable micelles in aqueous solutions, which is crucial for drug delivery applications. Additionally, its long hydrocarbon chains provide thermal stability and resistance to oxidation, further enhancing its suitability for industrial use.
In terms of applications, N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide has been explored as a component in lipid nanoparticles (LNPs), which are widely used in modern drug delivery systems. Its ability to form lamellar liquid crystals has been leveraged to encapsulate hydrophobic drugs, ensuring controlled release and improved bioavailability. Furthermore, its compatibility with biological systems reduces the risk of immune responses, making it an ideal choice for therapeutic applications.
The synthesis of this compound typically involves a multi-step process starting from natural fatty acids. Recent innovations in catalytic asymmetric synthesis have enabled the efficient production of the (R)-enantiomer, ensuring high optical purity and consistent product quality. This advancement has significantly reduced production costs while maintaining the compound's high performance characteristics.
From an environmental perspective, N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide demonstrates biodegradability under specific conditions, aligning with global sustainability goals. Its potential as a biosurfactant has also been investigated, offering an eco-friendly alternative to traditional chemical surfactants in various industries such as agriculture and food processing.
In conclusion, N-[(2R)-2-Hydroxyheptadecyl]hexadecanamide represents a cutting-edge material with diverse applications across multiple sectors. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern material science and pharmaceutical research.
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